molecular formula C15H14ClN5O3 B2644879 6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108942-01-2

6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No. B2644879
CAS RN: 2108942-01-2
M. Wt: 347.76
InChI Key: CWHFHYJUUFDMLO-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a useful research compound. Its molecular formula is C15H14ClN5O3 and its molecular weight is 347.76. The purity is usually 95%.
BenchChem offers high-quality 6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Docking Studies

Research on similar triazolo-pyrazine derivatives indicates a significant interest in synthesizing new chemical entities that possess potential biological activities. For instance, the synthesis of new piperazine and triazolo-pyrazine derivatives has been explored, with these compounds being fully characterized and evaluated for antimicrobial activity against various bacterial and fungal strains. Molecular docking studies further suggest their potential as frameworks for developing more potent antimicrobials (Patil et al., 2021).

Antimicrobial and Antibacterial Activities

The exploration of heterocyclic compounds extends to their evaluation as antimicrobial agents. The synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine and related derivatives, and their subsequent testing for antimicrobial activity, underscores the relevance of such compounds in addressing resistance to conventional antibiotics. These studies aim to identify new therapeutic agents capable of combating infectious diseases (El-Agrody et al., 2001).

properties

IUPAC Name

6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5O3/c1-24-7-6-17-14(22)12-13-15(23)18-11(8-21(13)20-19-12)9-2-4-10(16)5-3-9/h2-5,8H,6-7H2,1H3,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHFHYJUUFDMLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C2C(=O)NC(=CN2N=N1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-chlorophenyl)-N-(2-methoxyethyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

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